molecular formula C9H8O2 B1583819 3-Isochromanone CAS No. 4385-35-7

3-Isochromanone

Cat. No.: B1583819
CAS No.: 4385-35-7
M. Wt: 148.16 g/mol
InChI Key: ILHLUZUMRJQEAH-UHFFFAOYSA-N
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Description

3-Isochromanone is an organic compound with the molecular formula C9H8O2. It is a lactone, specifically an isochromanone, which is a type of cyclic ester. This compound is notable for its role as an intermediate in the synthesis of various pharmaceutical and agrochemical products .

Chemical Reactions Analysis

3-Isochromanone undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, acetic anhydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Isochromanone can be compared with other similar compounds, such as:

These compounds share some chemical properties with this compound but differ in their specific functional groups and applications.

Properties

IUPAC Name

1,4-dihydroisochromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHLUZUMRJQEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195960
Record name 1,4-Dihydro-3H-2-benzopyran-3-one
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4385-35-7
Record name 3-Isochromanone
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Record name 1,4-Dihydro-3H-2-benzopyran-3-one
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Record name 4385-35-7
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Record name 1,4-Dihydro-3H-2-benzopyran-3-one
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Record name 1,4-dihydro-3H-2-benzopyran-3-one
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Synthesis routes and methods I

Procedure details

Recovery of isochromanones after the reaction is possible by concentration of reaction mixture or extraction with organic solvents such as ethyl acetate, methylene chloride, toluene, xylene, and ethylbenzene. Depending on the target isochromanones, when there are two layers, i.e., water layer and product layer, it is possible to separate the water layer and remove it. In particular, when the product is 3-isochromanone, the product layer is liquid at 85° C. or higher, and the solubility in water is low so that the target compound can be recovered by the operation of separation. Further, it is possible to obtain high purity 3-isochromanone by distillation purification under reduced pressure.
[Compound]
Name
isochromanones
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isochromanones
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Synthesis routes and methods II

Procedure details

After the reaction, recovery of isochromanones can be carried out by concentration of reaction mixture or extraction with an organic solvent such as ethyl acetate, toluene, xylene and ethylbenzene. When the reaction mixture is separated into two layers, i.e., a water layer and a product layer, depending on the target isochromanones, it is possible to separate and remove the water layer. In particular, when the product is 3-isochromanone, the product layer is liquid at 85° C. or higher, so that solubility in water is low and the target compound can be recovered by separation operation. Further, distillation and purification under reduced pressure can give rise to highly pure 3-isochromanone.
[Compound]
Name
isochromanones
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

After the reaction, recovery of isochromanones can be carried out by concentration of reaction mixture or extraction with an organic solvent such as ethyl acetate, toluene, xylene, ethylbenzene, or methylene chloride. When the reaction mixture is separated into two layers, i.e., a water layer and a product layer, depending on the target isochromanones, it is possible to separate and remove the water layer. In particular, when the product is 3-isochromanone, the product layer is liquid at 85° C. or higher, so that solubility in water is low and the target compound can be recovered by separation operation. Further, distillation and purification under reduced pressure can give rise to highly pure 3-isochromanone.
[Compound]
Name
isochromanones
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Synthesis routes and methods IV

Procedure details

To 6.60 g (0.050 mol) of 2-indanone in 50 mL of dry dichloromethane was added 38.0 g (0.45 mol) of powdered anhydrous sodium bicarbonate, followed by 17.0 g (0.10 mol) of m-chloroperoxybenzoic acid. After stirring at 20° C. for 20 hours, further 3.0 g (0.017 mol) of the peracid was added and stirring continued for 24 hours. After addition of 200 mL of 10% aqueous Na2S2O3 stirring was continued until two clear phases had formed. The organic solution was separated and the aqueous phase was extracted with two 100 mL portions of dichloromethane. The combined organic solutions were dried (MgSO4) and concentrated under vacuum at 30° C. Solution in a mixture of ether and pentane, filtration and concentration under vacuum gave 6.7 g (90%) of 1,4-dihydro-3H-2-benzopyran-3-one, which could be recrystallized from ether or sublimed at 30°-40° C. (0.24 mm); mp 78°-79° C.; TLC Rf 0.36 (SiO2, CH2Cl2, brown-orange with iodine).
Quantity
6.6 g
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38 g
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50 mL
Type
solvent
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Quantity
17 g
Type
reactant
Reaction Step Two
[Compound]
Name
peracid
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Isochromanone
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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Isochromanone?

A1: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol.

Q2: What are some common spectroscopic techniques used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the structure and conformation of the molecule. [] []
  • Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy helps identify functional groups and characterize the molecule's vibrational modes. []
  • X-ray Crystallography: This technique provides precise information about the three-dimensional structure of the molecule, including bond lengths and angles. []

Q3: Can you describe a novel synthetic route to enantioenriched this compound derivatives?

A3: A recent study [] [] describes a rhodium-catalyzed asymmetric arylation-cyclization sequence for synthesizing enantioenriched this compound derivatives. This method utilizes boronic acids and ortho-substituted aryl keto esters as starting materials, employing a chiral sulfur-based olefin ligand to achieve high enantioselectivity.

Q4: What is a significant advantage of the rhodium-catalyzed asymmetric arylation-cyclization for this compound synthesis?

A4: This method allows for the efficient construction of this compound derivatives with a quaternary stereogenic center, a structural feature often associated with biological activity. [] []

Q5: How does the reactivity of this compound compare to its open-chain ester analog, ethyl phenylacetate?

A5: this compound exhibits a higher CH acidity (pKa = 18.8) in DMSO compared to ethyl phenylacetate (pKa = 22.6) due to stereoelectronic effects. []

Q6: How has the nucleophilicity of this compound enolates been quantified?

A6: Researchers have quantified the nucleophilicity of this compound enolates by studying their Michael reactions with reference electrophiles like p-quinone methides and arylidenemalonates in DMSO. [] Kinetic data allowed for the determination of nucleophilicity parameters (N and sN) using the Mayr-Patz equation, placing these enolates on the Mayr nucleophilicity scale.

Q7: What novel synthetic application has been explored for this compound enolates?

A7: A novel catalytic methodology utilizes this compound enolates in carbon-carbon bond-forming reactions with chalcones under phase transfer conditions in toluene. [] This approach expands the synthetic utility of these enolates, opening avenues for synthesizing diverse molecular scaffolds.

Q8: Describe the unusual reactivity observed during a thermal reaction involving 6,7-dimethoxy-3-Isochromanone.

A8: A study investigating the thermal reaction of 6,7-dimethoxy-3-Isochromanone with benzalmalononitrile unexpectedly yielded the Knoevenagel condensation product as the major product instead of the anticipated Diels-Alder adduct. [] This observation highlights the influence of reaction conditions on the reactivity of this compound derivatives.

Q9: How has Palladium catalysis been employed in reactions involving this compound?

A9: Palladium catalysis plays a crucial role in several transformations involving this compound:

  • Direct Carbonylation: Palladium complexes, in conjunction with hydrogen iodide, catalyze the direct carbonylation of benzyl alcohol and its analogs, providing access to valuable compounds like this compound and phenylacetic acid. []
  • Decarboxylative Acylation: Palladium-catalyzed decarboxylative acylation of phenylacetamides with α-oxocarboxylic acids presents an efficient route to ortho-acyl phenylacetamides, easily converted to this compound derivatives. []

Q10: What insights into the mechanism of palladium-catalyzed carbonylation of benzyl alcohol to this compound have been obtained?

A10: Mechanistic studies suggest the following steps: (1) in situ formation of benzyl iodide, (2) oxidative addition of benzyl iodide to palladium(0), (3) CO insertion, (4) reductive elimination of phenylacetyl iodide, and (5) hydrolysis to this compound. [] Investigations into benzyl- and (phenylacetyl)palladium complexes support this proposed mechanism.

Q11: How has this compound been utilized in polymer chemistry?

A11: this compound has shown potential as a monomer in cationic copolymerization reactions with epoxides like n-butyl glycidyl ether. [] This copolymerization strategy leads to polymers with this compound-derived ester linkages incorporated into the polymer backbone, potentially influencing material properties.

Q12: Has any biological activity been reported for this compound derivatives?

A12: Yes, certain 4-(arylmethylene)-3-Isochromanone derivatives have shown antifungal activity against various pathogenic fungi, including Candida albicans and Schizosaccharomyces pombe. [] This antifungal effect appears to be cell wall-specific, as suggested by the observation that osmotic protection with sorbitol attenuates the inhibition in living cells.

Q13: Have any specific interactions between 4-(arylmethylene)-3-Isochromanones and fungal cellular targets been identified?

A13: Research suggests that these compounds might target the β(1,3)-glucan synthase (GS) enzyme, a key enzyme involved in fungal cell wall synthesis. [] This hypothesis is supported by the synergistic effect observed in S. pombe mutants resistant to specific GS inhibitors, papulacandins, and echinocandins.

Q14: How does the structure of the arylmethylene moiety in 4-(arylmethylene)-3-Isochromanones influence their antifungal activity?

A14: While specific structure-activity relationships require further investigation, initial studies indicate that both the type and position of substituents on the arylmethylene moiety can influence the antifungal potency and selectivity of these compounds. []

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